![molecular formula C11H10O4 B6317330 Benzo[1,4]dioxine-2-carboxylic acid ethyl ester CAS No. 63881-51-6](/img/structure/B6317330.png)
Benzo[1,4]dioxine-2-carboxylic acid ethyl ester
Overview
Description
Benzo[1,4]dioxine-2-carboxylic acid ethyl ester (BE) is a chemical compound belonging to the class of benzo[1,4]dioxines. It is a colorless solid that is soluble in organic solvents and has a melting point of 158-159°C. BE has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BE is also used in the synthesis of other benzo[1,4]dioxines and related compounds.
Scientific Research Applications
Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antimalarial drugs, anti-HIV drugs, and analgesics. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. In addition, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been used in the synthesis of other benzo[1,4]dioxines and related compounds.
Mechanism Of Action
Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is metabolized in the body by the enzyme cytochrome P450 (CYP450). CYP450 is a family of enzymes that are responsible for the metabolism of a variety of compounds, including drugs, hormones, and other chemicals. When Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is metabolized by CYP450, it is converted into a variety of metabolites, including benzo[1,4]dioxine-2-carboxylic acid, benzo[1,4]dioxine-2-carboxylic acid ethyl ester glucuronide, and benzo[1,4]dioxine-2-carboxylic acid ethyl ester sulfate.
Biochemical and Physiological Effects
Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP450, which is responsible for the metabolism of drugs, hormones, and other chemicals. In addition, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been shown to inhibit the enzyme aldehyde oxidase, which is involved in the metabolism of aldehydes. Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Finally, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester has been shown to have an inhibitory effect on the enzyme glucuronosyltransferase, which is involved in the metabolism of glucuronide conjugates.
Advantages And Limitations For Lab Experiments
The advantages of using Benzo[1,4]dioxine-2-carboxylic acid ethyl ester in laboratory experiments include its low cost, its availability, and its stability. Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is also relatively easy to synthesize, and it is not toxic. The main limitation of Benzo[1,4]dioxine-2-carboxylic acid ethyl ester is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of Benzo[1,4]dioxine-2-carboxylic acid ethyl ester in scientific research. One potential direction is the synthesis of new and improved pharmaceuticals. Benzo[1,4]dioxine-2-carboxylic acid ethyl ester could also be used in the synthesis of agrochemicals and other organic compounds. Additionally, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester could be used in the synthesis of other benzo[1,4]dioxines and related compounds. Finally, Benzo[1,4]dioxine-2-carboxylic acid ethyl ester could be used in the synthesis of new and improved biocatalysts.
properties
IUPAC Name |
ethyl 1,4-benzodioxine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAIFRZTFJBMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450881 | |
Record name | Ethyl 1,4-benzodioxin-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,4-benzodioxin-2-carboxylate | |
CAS RN |
63881-51-6 | |
Record name | Ethyl 1,4-benzodioxin-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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